molecular formula C7H7ClO3 B1271609 Methyl 2-(chloromethyl)-3-furoate CAS No. 53020-07-8

Methyl 2-(chloromethyl)-3-furoate

Cat. No. B1271609
CAS RN: 53020-07-8
M. Wt: 174.58 g/mol
InChI Key: GAZIBZAQRRDIMQ-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-3-furoate is a chemical compound that is part of the furoate ester family. It is characterized by the presence of a chloromethyl group attached to a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. This compound is of interest due to its potential applications in organic synthesis and pharmaceuticals, as it can serve as an intermediate in the synthesis of various chemical entities.

Synthesis Analysis

The synthesis of related furoate compounds has been explored through various methods. For instance, the stereoselective synthesis of (2Z)-2-(chloromethyl)alk-2-enoates, which are structurally similar to this compound, can be efficiently achieved from Baylis–Hillman adducts by treatment with iron(III) or indium(III) chloride at room temperature, yielding high product yields and short reaction times . Additionally, the synthesis of methyl 5-acetyl-2-furoate involves oxidation of 5-(1-hydroxyethyl)-2-furoate with the Jones reagent, starting from ethyl 2-furoate through chloroethylation, substitution, and methanolysis steps . These methods demonstrate the versatility and efficiency of synthesizing furoate derivatives.

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which is known for its aromaticity and reactivity due to the oxygen heteroatom. The chloromethyl group attached to the furan ring is a functional group that can undergo various chemical reactions, making the compound a valuable synthetic intermediate. The presence of the ester group also influences the compound's reactivity and solubility.

Chemical Reactions Analysis

Furoate esters can participate in a variety of chemical reactions. For example, methyl 5-methyl-2-furoate can be synthesized by reacting methyl 5-(chloromethyl)-2-furoate with zinc dust in acetic acid, indicating the reactivity of the chloromethyl group in reduction reactions . Similarly, the synthesis of 5-substituted 3-furoates involves chloromethylation followed by a Friedel–Crafts reaction, showcasing the electrophilic aromatic substitution capabilities of these compounds . The ability to undergo cross-coupling reactions is also demonstrated in the synthesis of 3-methylthio-substituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. For instance, the boiling points of these compounds are indicative of their volatility, and the presence of the chloromethyl group can affect their density and refractive index. The solubility of these compounds in organic solvents like ether and their reactivity with zinc dust suggest that they have polar characteristics and can participate in redox reactions . The ester functional group also contributes to the compound's odor and boiling point.

Scientific Research Applications

1. Novel Heterocyclic System Synthesis

Methyl 2-(chloromethyl)-3-furoate is utilized in synthesizing novel heterocyclic systems. For instance, it is used in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system, which has potential applications in chemical research and development (Yahodkina-Yakovenko et al., 2018).

2. HIV Protease Inhibitor Synthesis

This compound plays a critical role in synthesizing key pharmacophores used in HIV protease inhibitors. It's used in the practical synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a crucial intermediate for the HIV protease inhibitor, L-754,394 (Bhupathy et al., 1995).

3. Insecticidal Ester Synthesis

Chloromethylation of 3-furoates, including this compound, followed by a Friedel–Crafts reaction, yields 5-aralkyl-3-furoates. These compounds are intermediates for synthesizing insecticidal esters, indicating their potential use in agricultural chemistry (Elliott et al., 1971).

4. Renewable Furanic Platform Diversification

This compound is instrumental in the diversification of the renewable furanic platform. It functions as furylogous lithium enolates and undergoes zinc insertion for Reformatsky-type chemistry. This expands the synthetic utility of carbohydrate-derived platform molecules, potentially opening new markets like epoxy resins or biobased dyes (Miao et al., 2020).

5. Biomass-Derived Chemical Production

It's used in the production of acid chloride derivatives like 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride. These derivatives are valuable intermediates for producing furoate ester biofuels and polymers of FDCA, demonstrating its role in green chemistry and sustainable technology (Dutta et al., 2015).

Safety and Hazards

Chloromethyl compounds can pose various safety hazards. For instance, Chloromethyl methyl ether is very toxic by inhalation and may be toxic by ingestion or skin absorption . It’s also a carcinogen and irritant .

Future Directions

The future directions in the research and application of chloromethyl compounds could involve the development of novel catalytic methods for transformations , and the exploration of the properties of chemical shifts in carbon 1s energies as a well-defined basis for characterizing substituents .

properties

IUPAC Name

methyl 2-(chloromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZIBZAQRRDIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365933
Record name methyl 2-(chloromethyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53020-07-8
Record name methyl 2-(chloromethyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 2-(chloromethyl)-3-furoate in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones?

A1: this compound serves as a crucial starting material in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. [] The compound reacts with salicylonitriles, replacing the chlorine atom with a cyanophenoxymethyl group. This reaction forms Methyl 2-[(cyanophenoxy)methyl]-3-furoates, which are then subjected to a tandem cyclization reaction using t-BuOK in DMF. This cyclization ultimately leads to the formation of the desired benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. []

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